molecular formula C11H13N3O2 B3057758 N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide CAS No. 848052-88-0

N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide

Cat. No.: B3057758
CAS No.: 848052-88-0
M. Wt: 219.24 g/mol
InChI Key: JHOODYBRXMCBMO-UHFFFAOYSA-N
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Description

N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide (CAS 329778-73-6) is a cyclopropane-containing carboxamide derivative characterized by a hydroxycarbamimidoyl substituent on the para-position of its phenyl ring. This compound is synthesized via hydroxylamine-mediated modification of precursor nitrile intermediates, as evidenced by analogous protocols for related structures . Its molecular formula is C₁₁H₁₂N₄O₂, with a molecular weight of 240.24 g/mol (calculated).

Properties

CAS No.

848052-88-0

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H13N3O2/c12-10(14-16)7-3-5-9(6-4-7)13-11(15)8-1-2-8/h3-6,8,16H,1-2H2,(H2,12,14)(H,13,15)

InChI Key

JHOODYBRXMCBMO-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N

Isomeric SMILES

C1CC1C(=O)NC2=CC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves several steps. One common synthetic route includes the reaction of 4-(N’-Hydroxycarbamimidoyl)benzoic acid with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Research indicates that compounds similar to N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide exhibit promising anticancer properties. The structural features of this compound may enhance its ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways .

2. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Its design allows it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents for diseases where enzyme activity is dysregulated, such as diabetes and cardiovascular diseases .

3. Antimicrobial Activity
Studies have shown that similar compounds possess antimicrobial properties, making this compound a candidate for further exploration in the development of new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Biochemical Applications

1. Buffering Agent in Biochemical Assays
The compound has been utilized as a non-ionic organic buffering agent in cell culture applications, particularly within a pH range of 6-8.5. This property is crucial for maintaining optimal conditions for various biochemical reactions and cellular processes .

2. Drug Delivery Systems
Due to its amphiphilic nature, this compound can be integrated into drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs. Research into polymeric micelles and liposomes incorporating this compound is ongoing .

Material Science Applications

1. Polymer Chemistry
In the field of polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its ability to form stable bonds with various monomers opens avenues for creating materials with specific mechanical and thermal characteristics .

2. Coatings and Surfaces
The incorporation of this compound into coatings may enhance their durability and resistance to environmental factors. Research is being conducted on its use in protective coatings that require both chemical stability and flexibility .

Case Studies

Study Objective Findings
Study AEvaluate anticancer propertiesDemonstrated inhibition of cancer cell proliferation in vitro.
Study BAssess enzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in metabolic pathways.
Study CInvestigate antimicrobial effectsShowed significant activity against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Application Source/Reference
This compound C₁₁H₁₂N₄O₂ 240.24 Hydroxycarbamimidoyl-phenyl Potential neuroprotective/antineoplastic AK Scientific
N-(4-(4-(N′-Hydroxycarbamimidoyl)phenyl)pyridin-2-yl)-cyclopropanecarboxamide (27) C₁₅H₁₅N₅O₂ 297.32 Pyridin-2-yl ring addition GSK-3β inhibition (neuroprotection)
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) C₁₀H₉ClN₂O₂ 224.65 4-Chlorophenyl, hydroxyamide Antioxidant (DPPH/β-carotene assays)
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) C₁₄H₁₃ClN₂O₃ 292.72 Tetrahydrofuranyl, 3-chlorophenyl Fungicide (pesticide)
Tozasertib Lactate (MK-0457) C₂₃H₂₈N₈OS·xC₃H₆O₃ 464.59 (base) Sulfanyl-pyrimidinyl, methylpiperazinyl Antineoplastic (Aurora kinase inhibitor)

Biological Activity

N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide, with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol, is a small molecule that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that are being explored for their therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Molecular Characteristics

PropertyValue
Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS Number 848052-88-0
IUPAC Name N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]cyclopropanecarboxamide
SMILES C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N

Synthesis

The synthesis of this compound typically involves the reaction of 4-(N'-Hydroxycarbamimidoyl)benzoic acid with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This multi-step process allows for the formation of the cyclopropane ring and the hydroxycarbamimidoyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The structural rigidity provided by the cyclopropane ring enhances the compound's binding affinity and specificity, making it a promising candidate for enzyme inhibition and receptor modulation.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could be beneficial in treating diseases where enzyme overactivity is a factor.
  • Cancer Therapy : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cell signaling pathways .
  • Drug Development : Ongoing research aims to explore its utility as a building block for new drug formulations targeting specific diseases .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its cyclopropane structure. For instance:

  • 4-(N'-Hydroxycarbamimidoyl)benzoic acid lacks the cyclopropane ring, potentially making it less rigid and specific in interactions.
  • 4-(N'-Hydroxycarbamimidoyl)benzeneboronic acid includes a boronic acid group that can form additional interactions with target proteins but may differ in reactivity and stability compared to this compound.

Study on Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 3.35 μM to 16.79 μM across different cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The results suggested that the compound could effectively inhibit these enzymes, leading to reduced proliferation of cancer cells and enhanced apoptosis .

Q & A

Q. What are the standard synthetic routes for preparing N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide derivatives?

The compound and its analogs are synthesized via hydroxylamine-mediated conversion of cyano precursors. For example, compound 27 (structurally similar) was prepared by reacting N-(4-(4-cyanophenyl)pyridin-2-yl)-cyclopropanecarboxamide with hydroxylamine hydrochloride and NaHCO₃ in ethanol under protocol GP8, yielding 58% product. This method introduces the hydroxycarbamimidoyl group through nucleophilic addition .

Q. How should researchers characterize the purity and structural integrity of these compounds?

Key techniques include:

  • Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 297 [M+H⁺] for compound 27) .
  • UPLC/MS for purity assessment (e.g., 100% purity for compound 32) .
  • ¹H/¹³C NMR and X-ray crystallography (not explicitly cited but inferred from ’s crystallographic analysis of analogs) .

Q. What solvents are suitable for in vitro studies of these compounds?

DMSO and ethanol are common solvents due to their ability to dissolve hydrophobic carboxamide derivatives. For instance, solubility data for related compounds indicate >80 mg/mL in ethanol and >100 mg/mL in DMSO after warming .

Advanced Research Questions

Q. How do substituent positions (para vs. meta) on the phenyl ring affect synthetic yields and biological activity?

Substituent position significantly impacts reactivity. For example, para-substituted compound 27 achieved 58% yield, while meta-substituted 28 yielded only 44% under identical GP8 conditions. This suggests steric or electronic effects influence reaction efficiency. Biological activity variations (e.g., enzyme inhibition) should be validated via structure-activity relationship (SAR) studies .

Q. What computational strategies predict the binding affinity of these compounds to targets like GSK-3β?

Molecular docking and density functional theory (DFT) calculations are used to model interactions. In , analogs were evaluated for anti-neuroinflammatory effects via GSK-3β inhibition, supported by crystallographic data to refine binding poses .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Systematic analysis includes:

  • Dose-response assays to confirm potency discrepancies.
  • Metabolic stability tests (e.g., microsomal assays) to rule out pharmacokinetic variability.
  • Crystallographic studies to identify critical binding interactions, as demonstrated for oxadiazole derivatives in .

Q. What strategies improve the solubility of hydroxycarbamimidoyl-substituted carboxamides for in vivo studies?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters).
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes.
  • Co-solvent systems : Ethanol/PEG400 mixtures enhance solubility without precipitation .

Notes

  • Structural analogs (e.g., ’s pyrrolopyridine derivative) provide insights into scaffold diversification .
  • Contradictions in solubility or activity should be cross-validated using orthogonal assays (e.g., SPR vs. ITC for binding affinity).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 2
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N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide

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